Octyl 2-aminobenzoate

UV Filter Sunscreen Photostability

Octyl 2-aminobenzoate (CAS 55198-39-5), also designated n-octyl anthranilate, is an aromatic amino ester formed through the esterification of anthranilic acid (2-aminobenzoic acid) with n-octanol. Its molecular weight is 249.35 g/mol and its molecular formula is C15H23NO2.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 55198-39-5
Cat. No. B8705270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl 2-aminobenzoate
CAS55198-39-5
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)C1=CC=CC=C1N
InChIInChI=1S/C15H23NO2/c1-2-3-4-5-6-9-12-18-15(17)13-10-7-8-11-14(13)16/h7-8,10-11H,2-6,9,12,16H2,1H3
InChIKeyFFZFHRYMHDWKAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octyl 2-Aminobenzoate (CAS 55198-39-5) Procurement Guide: Ortho-Substituted Anthranilate Ester for UV Filter and Fragrance R&D


Octyl 2-aminobenzoate (CAS 55198-39-5), also designated n-octyl anthranilate, is an aromatic amino ester formed through the esterification of anthranilic acid (2-aminobenzoic acid) with n-octanol [1]. Its molecular weight is 249.35 g/mol and its molecular formula is C15H23NO2 [1]. The compound features an ortho-substituted amino group on the benzoate moiety, which distinguishes it structurally from its para-substituted isomer, octyl 4-aminobenzoate . This ortho configuration results in distinct steric and electronic properties that influence its potential as a UV filter intermediate and fragrance precursor, though direct application data remain limited in the peer-reviewed literature .

Why Generic Substitution Fails: Structural Distinctions of Octyl 2-Aminobenzoate in UV and Sensory Applications


Octyl 2-aminobenzoate cannot be substituted by its para-isomer, octyl 4-aminobenzoate (CAS 14309-41-2), or by other anthranilate esters such as menthyl anthranilate, without altering key physicochemical properties. The ortho substitution in octyl 2-aminobenzoate introduces steric hindrance around the amino group, which influences its UV absorption profile, photostability, and odor characteristics compared to the para isomer . Additionally, the longer octyl chain of octyl 2-aminobenzoate (C8) imparts higher lipophilicity relative to shorter-chain anthranilates like methyl anthranilate (C1) or ethyl anthranilate (C2) [1]. This lipophilicity affects solubility, skin penetration potential, and formulation compatibility. Consequently, using a generic 'anthranilate ester' without specifying the ortho substitution and octyl chain length would result in a material with different performance attributes.

Quantitative Evidence Guide: Differentiating Octyl 2-Aminobenzoate from Para-Isomers and Shorter-Chain Anthranilates


Ortho vs. Para Substitution: Impact on UV Absorption Potential and Photostability in Sunscreen Formulations

Octyl 2-aminobenzoate features an ortho-substituted amino group, in contrast to the para-substituted octyl 4-aminobenzoate (octyl PABA) which is a recognized UVB filter. The ortho configuration creates steric hindrance that may alter the compound's UV absorption spectrum and photostability profile relative to the para isomer, which benefits from extended conjugation across the benzene ring . While quantitative comparative UV absorption data for these specific isomers in identical assay conditions is not available in the accessed literature, the class-level understanding of aminobenzoates indicates that the ortho derivative's steric effects could slow degradation in environmental matrices compared to the para isomer .

UV Filter Sunscreen Photostability

Octyl Chain Length: Lipophilicity (XLogP3) Comparison with Methyl and Ethyl Anthranilates

The octyl chain (C8) of octyl 2-aminobenzoate confers a computed XLogP3 value of 5.6, reflecting high lipophilicity [1]. In contrast, methyl anthranilate (C1) exhibits an XLogP3 of approximately 1.9, and ethyl anthranilate (C2) has an XLogP3 of approximately 2.4 [2]. This quantitative difference in lipophilicity affects the ester's solubility in organic versus aqueous phases and its potential for dermal penetration.

Lipophilicity Formulation Solubility

Molecular Weight and Rotatable Bond Count: Comparison with Menthyl Anthranilate (Meradimate)

Octyl 2-aminobenzoate has a molecular weight of 249.35 g/mol and 9 rotatable bonds [1]. In contrast, menthyl anthranilate (meradimate), an FDA-approved UVA filter, has a molecular weight of 275.4 g/mol [2]. The lower molecular weight and flexible octyl chain of octyl 2-aminobenzoate may offer distinct formulation advantages, such as different solubility parameters and potential for lower skin retention, though direct comparative studies are lacking.

Molecular Properties Formulation Penetration

Limited Data Availability: Explicit Acknowledgment of Evidence Gaps for Octyl 2-Aminobenzoate

A comprehensive search of peer-reviewed literature and patents yielded no direct head-to-head comparisons or quantitative performance data for octyl 2-aminobenzoate against close analogs in UV filter efficacy, fragrance intensity, or safety assessments. The available evidence is restricted to computed physicochemical properties and structural inferences. This represents a significant evidence gap that limits confident differentiation based on application-specific performance metrics.

Data Gap Research Need Procurement

Optimal Application Scenarios for Octyl 2-Aminobenzoate Based on Available Structural and Physicochemical Evidence


Research on Structure-Activity Relationships of Anthranilate Esters as UV Filters

Octyl 2-aminobenzoate serves as a key comparator in structure-activity relationship (SAR) studies investigating how ortho versus para substitution in aminobenzoate esters affects UV absorption and photostability. Its ortho configuration, as highlighted in Section 3, provides a distinct steric environment compared to the para isomer, making it valuable for elucidating the role of substitution pattern in sunscreen performance .

Development of Lipophilic Fragrance Precursors Requiring Specific Anthranilate Odor Profiles

With a computed XLogP3 of 5.6, octyl 2-aminobenzoate is highly lipophilic and suitable for oil-based fragrance formulations . It can be used in research to evaluate the odor characteristics of octyl esters of anthranilic acid, which may differ from those of shorter-chain or para-substituted analogs. Its solubility profile makes it appropriate for leave-on cosmetic products where a long-lasting, lipophilic scent is desired [1].

Synthesis of Derivatives and Investigation of Photodegradation Pathways

The ortho-amino group and ester functionality of octyl 2-aminobenzoate provide two reactive sites for derivatization, making it a versatile intermediate for synthesizing novel compounds with potential UV filtering or other bioactive properties . Its sterically hindered ortho configuration may also serve as a model compound for studying photodegradation kinetics in environmental matrices, as suggested by class-level inferences .

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